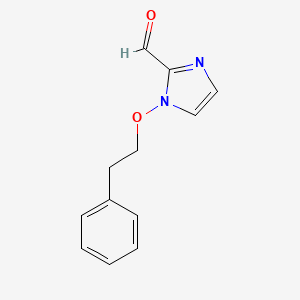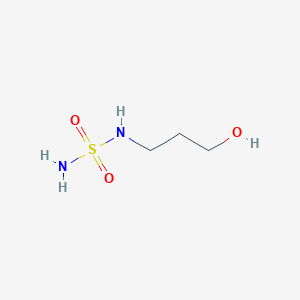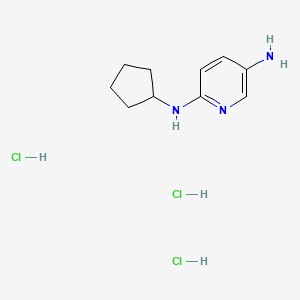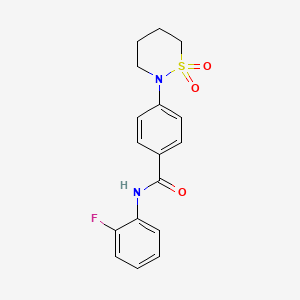![molecular formula C16H9ClF3NO2 B2452560 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone CAS No. 320420-57-3](/img/structure/B2452560.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a furanone ring (a five-membered ring with four carbon atoms, one oxygen atom, and a double bond), which are common structures in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The trifluoromethyl group (-CF3) is a common substituent in pharmaceuticals and agrochemicals, known for its ability to improve the biological activity of compounds .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the pyridine ring might undergo electrophilic substitution, while the carbonyl group in the furanone ring might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Chemical Synthesis and Structure
- The compound has been studied for its synthesis and structural characteristics, like in the synthesis and crystal structure analysis of related compounds, highlighting its orthorhombic system and molecular structure details (Wang Zhao-yang, 2012).
Derivative Compounds and Reactions
- Research has focused on the synthesis of derivative compounds and their reactions. For instance, studies have explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, providing insights into the potential chemical pathways and products (Ivana Bradiaková et al., 2009).
Analytical Chemistry and Environmental Impact
- The compound's derivatives have been utilized in analytical chemistry, particularly in the study of drinking water contaminants. For example, improvements in the derivatization technique for gas chromatography-mass spectrometry determination of related compounds in drinking water have been reported, enhancing detection limits and aiding in environmental monitoring (C. Kubwabo et al., 2009).
Biological Interactions
- Studies have also investigated the biological interactions of the compound's analogs, such as the identification of adducts formed in reactions with other compounds, which can be crucial for understanding its potential biological impacts (Donata Pluskota-Karwatka et al., 2007).
Pharmaceutical Chemistry
- Some research has been directed towards pharmaceutical chemistry, examining how the compound and its derivatives could be synthesized and modified for potential medicinal use. This includes the synthesis of analogs and exploring their antimycobacterial activity (A. Husain et al., 2009).
作用機序
Target of Action
The primary target of this compound, also known as Fluopicolide, is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets byaffecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.
Result of Action
The action of Fluopicolide results in the inhibition of the growth and proliferation of oomycetes . This leads to a reduction in the spread of diseases caused by these organisms, such as late blight of potato .
Safety and Hazards
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-12-6-10(16(18,19)20)7-21-14(12)13-11(8-23-15(13)22)9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHBMLTCNLWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)



![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)


![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

